2-phenyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-2H-1,2,3-triazole-4-carboxamide

Medicinal chemistry Structure–activity relationship Triazole regiochemistry

2-Phenyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-2H-1,2,3-triazole-4-carboxamide (CAS 1327243-25-3; molecular formula C22H17N5O2S; molecular weight 415.47 g/mol) is a fully synthetic heterocyclic compound that merges three privileged substructures—a 2,3-dihydroindole (indoline) core, a 1,2,3-triazole ring, and a thiophene-2-carbonyl group—into a single, modular architecture. The indoline nitrogen is acylated with thiophene-2-carbonyl, while the indoline 6-position is elaborated with a 2-phenyl-2H-1,2,3-triazole-4-carboxamide side chain.

Molecular Formula C22H17N5O2S
Molecular Weight 415.47
CAS No. 1327243-25-3
Cat. No. B2685494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-2H-1,2,3-triazole-4-carboxamide
CAS1327243-25-3
Molecular FormulaC22H17N5O2S
Molecular Weight415.47
Structural Identifiers
SMILESC1CN(C2=C1C=CC(=C2)NC(=O)C3=NN(N=C3)C4=CC=CC=C4)C(=O)C5=CC=CS5
InChIInChI=1S/C22H17N5O2S/c28-21(18-14-23-27(25-18)17-5-2-1-3-6-17)24-16-9-8-15-10-11-26(19(15)13-16)22(29)20-7-4-12-30-20/h1-9,12-14H,10-11H2,(H,24,28)
InChIKeyRXQPTTWSCATZOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Phenyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-2H-1,2,3-triazole-4-carboxamide (CAS 1327243-25-3): Chemical Identity, Scaffold Class, and Procurement Baseline


2-Phenyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-2H-1,2,3-triazole-4-carboxamide (CAS 1327243-25-3; molecular formula C22H17N5O2S; molecular weight 415.47 g/mol) is a fully synthetic heterocyclic compound that merges three privileged substructures—a 2,3-dihydroindole (indoline) core, a 1,2,3-triazole ring, and a thiophene-2-carbonyl group—into a single, modular architecture [1]. The indoline nitrogen is acylated with thiophene-2-carbonyl, while the indoline 6-position is elaborated with a 2-phenyl-2H-1,2,3-triazole-4-carboxamide side chain. This specific connectivity distinguishes it from simpler indoline amides and from regioisomeric triazole analogs. The compound is catalogued by multiple research-chemical suppliers under identifiers including AKOS024531519 and VU0531576-1, with a computed XLogP3 of 4.1 and a topological polar surface area consistent with moderately lipophilic, hydrogen-bond-capable small molecules [1]. It is offered exclusively for non-human research use and is positioned as a versatile intermediate for structure–activity relationship (SAR) exploration in medicinal chemistry, particularly in programs targeting kinase inhibition or GPCR modulation [1].

Why Indoline-Triazole-Thiophene Carboxamides Cannot Be Interchanged: Scaffold-Level Differentiation of CAS 1327243-25-3


Compounds built on an indoline scaffold bearing a thiophene-2-carbonyl N-substituent and a 6-position carboxamide exhibit exquisite sensitivity to the identity of the amide side chain. Published structure–activity relationship (SAR) data for closely related indoline-based inhibitors of Shp2 (protein tyrosine phosphatase non-receptor type 11) demonstrate that IC50 values span more than two orders of magnitude—from low micromolar to >30 µM—depending solely on the nature of the amide or sulfonamide appended at the indoline 6-position [1]. Furthermore, the regiochemistry of the triazole ring (1,2,3- vs. 1,2,4-triazole; N1- vs. N2-substitution) profoundly influences haem-binding geometry and inhibitory potency against enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1), as evidenced by crystallographic and enzymatic studies on triazole-based IDO1 inhibitors [2]. The specific combination found in CAS 1327243-25-3—a 2-phenyl-2H-1,2,3-triazole-4-carboxamide side chain linked to the indoline 6-position—represents a discrete chemotype that is not functionally interchangeable with the 1-methyl-triazole analog (CAS 1448053-14-2), the thiophene-2-carboxamide analog, or with sulfonamide-bearing indoline derivatives. Substituting any of these analogs without experimental verification introduces the risk of altered target engagement, shifted potency, or divergent physicochemical properties, undermining reproducibility in biochemical screening campaigns.

Head-to-Head and Cross-Study Quantitative Comparison of 2-Phenyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-2H-1,2,3-triazole-4-carboxamide (CAS 1327243-25-3) Against Its Closest Analogs


Triazole N-Substituent Identity: 2-Phenyl (Target) vs. 1-Methyl (Close Analog) — Impact on Molecular Properties and Predicted Binding

The target compound bears a 2-phenyl substituent on the 1,2,3-triazole ring (N2-phenyl-2H-1,2,3-triazole-4-carboxamide), whereas the closest commercially catalogued analog (CAS 1448053-14-2) carries a 1-methyl group (N1-methyl-1H-1,2,3-triazole-4-carboxamide) [1]. The two compounds differ in both triazole N-substitution regiochemistry and steric/electronic character. The 2-phenyl group introduces an aromatic ring capable of π–π stacking and hydrophobic contacts, while also increasing molecular weight by 62.07 Da (415.47 vs. 353.40 g/mol) and computed XLogP3 by approximately 2.2 log units (4.1 vs. 1.9, estimated) [1][2]. This difference has direct consequences for membrane permeability, plasma protein binding, and the potential for off-target interactions with cytochrome P450 enzymes [3]. In biological screening, the 1-methyl analog has been reported to reduce cell viability with IC50 values of 5–15 µM across multiple cell lines ; no directly comparable cellular potency data for the 2-phenyl target compound are available in the public domain, but the divergent physicochemical profiles predict altered pharmacokinetic and target-engagement behavior that precludes casual substitution.

Medicinal chemistry Structure–activity relationship Triazole regiochemistry

Amide Side Chain Identity at Indoline C6 Position: 2-Phenyl-triazole-4-carboxamide vs. Thiophene-2-carboxamide — Comparative Anticancer Potency

The indoline scaffold common to both the target compound and the analog N-(1-(thiophene-2-carbonyl)indolin-6-yl)thiophene-2-carboxamide differs exclusively at the 6-position amide: the target carries a 2-phenyl-2H-1,2,3-triazole-4-carboxamide, whereas the comparator carries a thiophene-2-carboxamide . In anticancer screening, the thiophene-2-carboxamide analog exhibited an IC50 of 5.0 µM with a mechanism ascribed to apoptosis induction . The target compound features a bulkier, more hydrogen-bond-capable heteroaromatic amide that is predicted to engage distinct protein surface topologies and may exhibit a shifted selectivity profile. Quantitative potency data for the target compound in matched cellular assays are not publicly available, but the amide replacement represents a substantial structural perturbation; published SAR for analogous indoline-based enzyme inhibitors (e.g., Shp2, neuronal nitric oxide synthase) confirms that IC50 values routinely vary by 10- to 100-fold upon amide side chain modification [1][2].

Anticancer activity Amide SAR Indoline scaffold

Indoline Scaffold Conformational Constraints vs. Flexible-Linker Triazole-IDO1 Inhibitors: Implications for Enzyme Binding

The indoline core of the target compound imposes a rigid, bicyclic conformational constraint on the thiophene-2-carbonyl and triazole-carboxamide substituents, fixing their relative orientation. In contrast, many triazole-based IDO1 inhibitors (e.g., the 1,2,3-triazole series reported by Röhrig et al.) employ flexible alkyl or ether linkers between the triazole and the terminal aromatic group, achieving enzymatic IC50 values as low as 34 nM through optimal haem-binding geometry [1]. The conformational restriction inherent in the indoline scaffold may limit the accessible binding poses compared to flexible-linker analogs, potentially reducing IDO1 inhibitory potency while simultaneously offering enhanced selectivity against off-target haemoproteins or kinases. Direct IDO1 enzymatic IC50 data for the target compound are not available in the public domain, but the structural comparison alone is sufficient to inform target prioritization: the compound is better suited for scaffold-oriented screening against conformationally sensitive targets (e.g., kinases, GPCRs) than for flexible-linker IDO1 inhibitor optimization.

IDO1 inhibition Conformational restriction Indoline scaffold

Thiophene-2-carbonyl N-Substitution Pattern: Indoline vs. Indole vs. Aniline Core — Scaffold-Level Architectural Divergence

The target compound features a thiophene-2-carbonyl group attached to the indoline N1 position, forming a tertiary amide within a saturated 2,3-dihydroindole ring. This contrasts with compounds where the same thiophene-2-carbonyl group is attached to an indole nitrogen (fully aromatic, planar) or to an aniline nitrogen (flexible, non-cyclic). The indoline N-acylation creates a non-planar, partially saturated bicyclic system with distinct conformational preferences compared to the planar indole or flexible aniline systems. In the context of IDO/TDO dual inhibition programs pursued by IOmet Pharma (patent family including US-11130738-B2), the nature of the core heterocycle (indole, indoline, indazole) and its N-substitution pattern were identified as critical variables governing TDO/IDO selectivity and cellular potency [1]. The indoline scaffold with thiophene-2-carbonyl N-substitution thus occupies a specific and non-interchangeable position in the heterocyclic carboxamide SAR landscape.

Scaffold comparison Indoline vs. indole Thiophene-carboxamide SAR

Indoline 6-Position Substituent SAR: Carboxamide vs. Sulfonamide vs. Reverse Amide in Shp2 Phosphatase Inhibition

Patents US8623906 and US9174969 disclose a series of indoline-based Shp2 (PTPN11) inhibitors with varying 6-position substituents linked to a 1-position carboxylic acid side chain [1]. While the target compound lacks the C1-carboxylic acid motif required for Shp2 active-site engagement, the 6-position substituent SAR is directly informative: across the series, IC50 values (DiFMUP assay) range from 4,400 nM (BDBM111854) to 31,900 nM (BDBM53574), demonstrating that the indoline 6-position is a critical potency handle [1]. The target compound's 2-phenyl-triazole-4-carboxamide substituent differs from all sulfonamide and reverse-amide moieties in the Shp2 inhibitor series, and the absence of the C1-carboxylic acid means the compound is unlikely to inhibit Shp2 via the same mechanism. However, the scaffold-level SAR establishes that alternative 6-position substituents on the N-(thiophene-2-carbonyl)indoline core can be productively exploited for distinct target families.

Shp2 phosphatase inhibition Indoline SAR Enzyme inhibitor selectivity

High-Value Research and Industrial Application Scenarios for 2-Phenyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-2H-1,2,3-triazole-4-carboxamide (CAS 1327243-25-3)


Kinase Profiling and Selectivity Panel Screening of the Indoline-Triazole-Thiophene Chemotype

The conformationally restricted indoline scaffold combined with the 2-phenyl-1,2,3-triazole-4-carboxamide side chain (distinct from the 1-methyl-triazole analog, CAS 1448053-14-2) makes this compound a structurally novel entry for broad kinase profiling panels [1]. Its computed physicochemical profile (XLogP3 4.1; MW 415.47) falls within oral drug-like space, and the 2-phenyl-triazole moiety offers π-stacking potential with kinase hinge regions [1]. Screening against a panel of 50–100 kinases would establish the compound's selectivity fingerprint and enable comparison with the 1-methyl-triazole analog and the thiophene-2-carboxamide analog to define the contribution of each structural module to kinase binding.

Structure–Activity Relationship (SAR) Expansion Around the Indoline 6-Position Amide

BindingDB data for indoline Shp2 inhibitors (IC50 range: 4,400–31,900 nM for compounds with varied 6-sulfonamide substituents) demonstrate that the indoline 6-position is a high-impact SAR locus [1]. The target compound provides a 2-phenyl-triazole-4-carboxamide reference point that is orthogonal to the sulfonamide and reverse-amide series. Systematic replacement of the 2-phenyl-triazole-4-carboxamide with alternative heteroaryl carboxamides (e.g., pyridine-, pyrimidine-, or oxazole-carboxamides) while maintaining the thiophene-2-carbonyl N-substitution would delineate the pharmacophoric requirements for potency and selectivity across multiple target families.

Metabolic Stability and CYP Inhibition Assessment of the 2-Phenyl-triazole Chemotype

The 2-phenyl substituent on the 1,2,3-triazole ring differentiates this compound from the 1-methyl-triazole analog (CAS 1448053-14-2) in terms of lipophilicity (ΔXLogP3 ≈ +2.2) and potential for CYP450 interactions [1][2]. Incubation of the target compound in human liver microsomes and recombinant CYP isoforms (CYP3A4, CYP2D6, CYP2C9) would quantify intrinsic clearance and CYP inhibition liabilities, enabling direct comparison with the 1-methyl analog [2]. This data is essential for prioritizing the chemotype in programs where metabolic stability is a go/no-go criterion.

Targeted Library Synthesis Leveraging the Modular Indoline-Triazole-Thiophene Architecture

The Kuujia product listing identifies this compound as a modular scaffold suitable for derivatization [1]. The three diversification points—thiophene-2-carbonyl (N1), indoline aromatic ring (electrophilic substitution), and triazole 4-carboxamide (amide coupling)—support parallel library synthesis. A focused library of 20–50 compounds varying the thiophene substituent (e.g., 5-methyl, 5-chloro, 5-bromo), the triazole N-phenyl ring substitution, and the indoline core (5-fluoro, 5-methoxy) would generate SAR data across 2–3 target classes, maximizing the return on procurement of the parent scaffold.

Quote Request

Request a Quote for 2-phenyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-2H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.